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Compound of Interest

Compound Name: 1,2-Ethanedisulfonic acid

Cat. No.: B031147

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and bonding of
1,2-ethanedisulfonic acid, a compound of significant interest in pharmaceutical sciences and
materials research. By presenting a comprehensive overview of its structural parameters,
determined through single-crystal X-ray diffraction, this document aims to furnish researchers
with the foundational knowledge required for its application in drug development and materials
design.

Core Molecular Structure

1,2-Ethanedisulfonic acid (C2HsOeS2) is characterized by a central ethane backbone with a
sulfonic acid group (-SOsH) attached to each carbon atom. The molecule is known to crystallize
as a dihydrate, bis(oxonium) ethane-1,2-disulfonate ([H30]2[C2H4(S0s)2]), where two
hydronium ions are associated with the ethane-1,2-disulfonate dianion. This hydration plays a
crucial role in stabilizing the crystal lattice through an extensive network of hydrogen bonds.

The ethane-1,2-disulfonate dianion in its crystalline forms typically possesses a center of
inversion at the midpoint of the C-C bond. The sulfur atoms are tetrahedrally coordinated,
bonded to a carbon atom, and three oxygen atoms. The geometry of the sulfonate group can
be described as a distorted trigonal pyramid with the sulfur atom at the apex.

Below is a visualization of the molecular structure of 1,2-ethanedisulfonic acid.
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Molecular structure of 1,2-ethanedisulfonic acid.

Quantitative Structural Data

The precise molecular geometry of the ethane-1,2-disulfonate dianion has been determined by
single-crystal X-ray diffraction. The following tables summarize the key bond lengths and

angles for two known polymorphs of its dihydrate.[1]

Table 1: Bond Lengths (A)
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Bond Polymorph I Polymorph I
S1-01 1.459(1) 1.457(2)
S1-02 1.463(1) 1.460(2)
S1-03 1.469(1) 1.465(2)
S1-C1 1.782(1) 1.785(2)
c1-c1' 1.522(2) 1.520(4)

Table 2: Bond Angles (°)

Angle Polymorph Il Polymorph Il
01-S1-02 112.91(7) 113.45(11)
01-S1-03 111.48(7) 111.31(11)
02-S1-03 112.37(7) 112.00(12)
01-S1-C1 106.51(6) 107.23(6)
02-S1-C1 105.82(6) 105.82(6)
03-S1-C1 107.23(6) 106.51(6)
S1-C1-C1' 112.8(1) 112.9(2)

Experimental Protocols

The structural data presented above were obtained through single-crystal X-ray diffraction. The
following provides a generalized methodology representative of such an experiment.

Experimental Workflow: Single-Crystal X-ray Diffraction
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Workflow for single-crystal X-ray diffraction.
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1. Crystal Growth and Preparation: Single crystals of 1,2-ethanedisulfonic acid dihydrate
suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous
solution. A well-formed, optically clear crystal is selected under a microscope and mounted on a
goniometer head.

2. Data Collection: The mounted crystal is placed on a CCD area detector diffractometer. Data
collection is performed at a low temperature (e.g., 173 K) to minimize thermal vibrations, using
monochromatic X-rays, typically Molybdenum Ka radiation (A = 0.71073 A). A series of
diffraction images are collected as the crystal is rotated through various angles.

3. Data Processing and Structure Solution: The collected diffraction data are processed to yield
a set of unique reflections with their intensities. The unit cell parameters are determined, and
the crystal system and space group are assigned. The crystal structure is then solved using
direct methods or Patterson methods, which provide an initial model of the atomic positions.

4. Structure Refinement: The initial structural model is refined using full-matrix least-squares
methods. This iterative process adjusts the atomic coordinates and displacement parameters to
minimize the difference between the observed and calculated structure factors. Hydrogen
atoms are typically located from the difference Fourier map and refined isotropically. The final
refined structure provides the precise bond lengths, bond angles, and other geometric
parameters.

Bonding and Molecular Interactions

The bonding in 1,2-ethanedisulfonic acid is characterized by covalent bonds within the
ethane-1,2-disulfonate dianion. The sulfur-oxygen bonds in the sulfonate groups have
significant double-bond character, and the negative charge is delocalized over the three
oxygen atoms.

In the solid state, the dihydrate form is stabilized by a complex three-dimensional network of
hydrogen bonds. The hydronium ions act as hydrogen-bond donors, while the oxygen atoms of
the sulfonate groups and the water molecules themselves act as hydrogen-bond acceptors.
This extensive hydrogen bonding network is a key determinant of the crystal packing and the
overall stability of the solid-state structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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